

A Comparative Guide to Evaluating Public Health Leadership Programs

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The landscape of public and global health leadership programs is diverse, with various initiatives aiming to equip professionals with the necessary skills to tackle complex health challenges. Evaluating the effectiveness of these programs is crucial for informed decision-making by participants, funding bodies, and sponsoring organizations. This guide provides a comparative overview of the methodologies used to evaluate these initiatives and summarizes available quantitative data from notable program reviews.

Due to the limited availability of direct head-to-head comparative studies, this guide synthesizes findings from individual program evaluations to offer a comparative perspective. The data presented should be interpreted as examples of outcomes from specific programs rather than a direct, controlled comparison.

Quantitative Data Summary

The following tables summarize quantitative outcomes from the evaluations of two prominent public health leadership programs: the Northeast Public Health Leadership Institute (NEPHLI) and the Leadership Academy for the Public's Health (LAPH). These evaluations showcase self-reported improvements in leadership competencies among program participants.

Table 1: Self-Reported Competency Improvement - Northeast Public Health Leadership Institute (NEPHLI)

This table presents the change in the mean skill level of graduating scholars on a 5-point scale (1=low, 5=high) before and after completing the NEPHLI program. The evaluation highlights statistically significant improvements across all 15 competency areas examined.^[1]^[2]

Competency Area	Mean Score Before Program	Mean Score After Program	Mean Improvement
Cope with and lead changes in public health practice	3.0	4.0	1.0
Use media to inform, educate, and empower	2.7	3.7	1.0
Deal with cultural and ethnic diversity	3.1	3.9	0.8
Build strong community relationships	3.3	4.0	0.7
Communicate public health laws and regulations	2.9	3.6	0.7
Understand policy implications	2.9	3.6	0.7

Source: American Journal of Public Health^[1]^[2]

Table 2: Participant-Reported Impact - Leadership Academy for the Public's Health (LAPH)

This table showcases the percentage of LAPH alumni who reported that the program contributed to their growth, their team's development, and the success of their projects. The data is based on a retrospective survey of alumni from 2024.^[3]

Impact Area	Percentage of Alumni Reporting Positive Impact
Contributed to my growth as a leader	95%
Contributed to my team's development	92%
Contributed to the progress or success of my team's project	91%
Helped me build a professional network	88%

Source: Leadership Academy for the Public's Health 2024 Alumni Survey[3]

Experimental Protocols and Methodologies

The evaluation of public health leadership programs often employs a variety of methodologies due to the complexity of measuring leadership effectiveness and its long-term impact. Fully experimental designs with randomized control groups are rare in this field.[4] The following outlines common evaluation frameworks and designs found in the literature.

Evaluation Frameworks

Two prominent frameworks guide the evaluation of leadership programs:

- The Kirkpatrick Model: This four-level model assesses training programs by measuring:
 - Level 1: Reaction: Participants' satisfaction with the program.
 - Level 2: Learning: The increase in knowledge and skills.
 - Level 3: Behavior: The extent to which participants apply their learning in the workplace.
 - Level 4: Results: The impact of the training on organizational or community-level outcomes. Most evaluations of leadership programs focus on Levels 1 and 2.[4]
- Theory of Change (TOC): This approach outlines the causal pathway from program activities to long-term goals. It helps to identify key outcomes to measure at the individual, organizational, and community levels.[4][5]

Evaluation Designs

The following are common research designs used in evaluating public health leadership programs:

- **Non-Experimental Designs:** These designs, such as pre-test/post-test surveys, are the most common. They measure changes in participants' skills and knowledge before and after the program. The NEPHLI evaluation is an example of this design.[\[1\]](#)[\[2\]](#)
- **Quasi-Experimental Designs:** These designs compare a group of program participants to a non-equivalent control group. This allows for a more robust assessment of the program's impact.
- **Experimental Designs:** These are considered the "gold standard" and involve randomly assigning individuals to either a treatment group (the leadership program) or a control group. This design is uncommon in public health leadership evaluation due to logistical and ethical challenges.[\[4\]](#)

Data Collection Methods

Evaluations typically use a mix of quantitative and qualitative data collection methods, including:

- **Surveys and Questionnaires:** To assess self-reported changes in skills, knowledge, and confidence.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Focus Groups and Interviews:** To gather in-depth qualitative feedback from participants and stakeholders.
- **360-Degree Assessments:** To collect feedback on a participant's leadership behaviors from supervisors, peers, and subordinates.[\[7\]](#)[\[10\]](#)
- **Analysis of Organizational Data:** To track changes in metrics such as staff retention, project success rates, or policy changes.

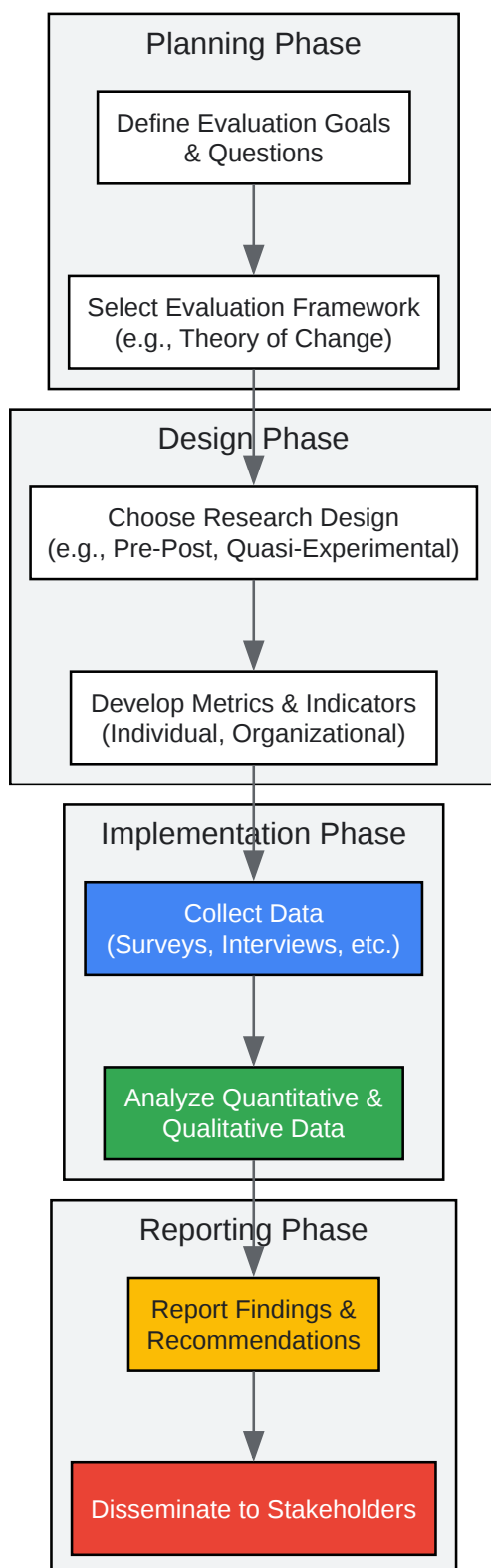
Visualizing Evaluation Pathways and Frameworks

The following diagrams, created using the DOT language, illustrate the logical flows of common evaluation methodologies in public health leadership programs.



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Caption: The Kirkpatrick Model for training evaluation.



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Caption: A typical workflow for evaluating leadership programs.



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Caption: A simplified Theory of Change logic model.

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